molecular formula C13H26N2O4 B558168 Boc-lys(ME)2-OH CAS No. 65671-53-6

Boc-lys(ME)2-OH

Cat. No. B558168
CAS RN: 65671-53-6
M. Wt: 274.36 g/mol
InChI Key: KPXRFYHPDPDJSY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Lys(Me)2-OH is a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is used in peptide synthesis .


Synthesis Analysis

Peptides containing methylated lysine (KMen, n = 0-3) can be synthesized by FMOC-LYS(BOC)(ME)-OH . It is also used as a reagent in Fmoc solid-phase peptide synthesis .


Molecular Structure Analysis

The empirical formula of Boc-Lys(Me)2-OH is C13H26N2O4 . Its molecular weight is 274.36 . The InChI key is KPXRFYHPDPDJSY-JTQLQIEISA-N .


Chemical Reactions Analysis

Changing the location of a carboxylate resulted in an increase in preference for KMe2, presumably based on the ability to form a salt bridge with KMe2 . It can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .


Physical And Chemical Properties Analysis

Boc-Lys(Me)2-OH is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of +17.0 - +21.0 ° .

Scientific Research Applications

  • Peptide Synthesis and Structure Characterization : Zhao Yi-nan and Melanie Key (2013) explored the synthesis of polypeptides using lysine and glycine, employing di-tert-butyl dicarbonate (Boc2O) for amino protection, which is a crucial step in polypeptide synthesis. This study provides insights into the synthesis and characterization of polypeptides like Fmoc-L-Lys(Boc)-Gly-OH (Zhao Yi-nan & Key, 2013).

  • Synthesis of Redox Derivatives of Lysine : B. Peek et al. (2009) synthesized Boc-L-Lysine derivatives containing redox chromophores like phenothiazine (PTZ) and tris(2,2'-bipyridine)ruthenium(II). These derivatives have potential in engineering light-harvesting proteins and molecular electronic devices (Peek et al., 2009).

  • Molecular Modeling Studies on Anti-apoptotic Proteins : E. B. Şaş et al. (2020) conducted a study on Boc-D-Lys-OH (BDLO) molecule, examining its properties through quantum chemical calculations. The study indicated that Boc-D-Lys-OH could be a potential inhibitor of anti-apoptotic proteins and a novel chemotherapy molecule (Şaş et al., 2020).

  • Amphiphilic Poly(L-lactide)-b-dendritic Poly(L-lysine)s Synthesis : Yang Li et al. (2006) researched the synthesis of amphiphilic copolymers using Boc-protected poly(L-lysine). These copolymers, due to their well-defined structures, have applications in biomedicine and biotechnology (Li et al., 2006).

  • Synthesis of Lysine-Modified Carbon Nanotubes : J. Mulvey et al. (2014) aimed to modify single-walled carbon nanotubes (SWCNTs) using lysine. They utilized H-Lys(Boc)-OH for the covalent modification of SWCNTs, which were then used in biomedical applications, including radiolabeling for imaging and drug delivery (Mulvey et al., 2014).

Safety And Hazards

Boc-Lys(Me)2-OH should be stored below +30°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

As a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine , Boc-Lys(Me)2-OH has potential applications in the synthesis of multifunctional targets .

properties

IUPAC Name

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRFYHPDPDJSY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427025
Record name BOC-LYS(ME)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(ME)2-OH

CAS RN

65671-53-6
Record name BOC-LYS(ME)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-lys(ME)2-OH
Reactant of Route 2
Boc-lys(ME)2-OH
Reactant of Route 3
Boc-lys(ME)2-OH
Reactant of Route 4
Reactant of Route 4
Boc-lys(ME)2-OH
Reactant of Route 5
Boc-lys(ME)2-OH
Reactant of Route 6
Boc-lys(ME)2-OH

Citations

For This Compound
7
Citations
EK Liebler, U Diederichsen - Organic Letters, 2004 - ACS Publications
The design and synthesis of a small peptide that mimics the integration host factor (IHF), a major nucleoid-associated protein, is reported. IHF induces DNA compaction by sequence-…
Number of citations: 24 pubs.acs.org
S Scholz, EK Liebler, B Eickmann, HJ Fritz… - Amino Acids, 2012 - Springer
The integration host factor (IHF) is a protein which sequence specifically induces a bend of double-stranded DNA by more than 160. Based on IHF as lead structure, a peptide mimic …
Number of citations: 7 link.springer.com
H Rao, MS Damian, A Alshiekh, SKC Elmroth… - Organic & …, 2015 - pubs.rsc.org
Conjugation of metal complexes with peptide scaffolds possessing high DNA binding affinity has shown to modulate their biological activities and to enhance their interaction with DNA. …
Number of citations: 6 pubs.rsc.org
D Fattori, C Rossi, CI Fincham, V Caciagli… - Journal of medicinal …, 2007 - ACS Publications
Recently we reported on the design and synthesis of a novel class of selective nonpeptide bradykinin (BK) B 2 receptor antagonists (J. Med. Chem. 2006, 3602−3613). This work led to …
Number of citations: 19 pubs.acs.org
MA ABDALLA, M BAHI, M Al REFAI… - Institute of Organic …, 2010 - uni-goettingen.de
In addition to lupeol, chondrillasterol and p-hydroxybenzoic acid, three flavones were isolated for the first time from the bark of the Sudanese plant Albizia zygia. The latter compounds …
Number of citations: 1 www.uni-goettingen.de
Z Chen - 2014 - search.proquest.com
We report the first semisynthesis of native H3 bearing the 5 most intriguing tri and di meth-yllysines: lysine 4, 9, 27, 36, and 79. Besides being simple and practical, the semisynthetic …
Number of citations: 0 search.proquest.com
MS Damian - 2010 - Cuvillier Verlag
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.